molecular formula C20H23NOS B1324819 4'-Piperidinomethyl-2-thiomethylbenzophenone CAS No. 898771-23-8

4'-Piperidinomethyl-2-thiomethylbenzophenone

Cat. No. B1324819
CAS RN: 898771-23-8
M. Wt: 325.5 g/mol
InChI Key: UMSRVJRBPYWLBT-UHFFFAOYSA-N
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Description

The compound "4'-Piperidinomethyl-2-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which are relevant to the general class of compounds that "this compound" belongs to. Piperidine derivatives are of significant interest due to their potential pharmacological properties, including central nervous system activity, antitubercular activity, antihistaminic activity, and as selective estrogen receptor modulators (SERMs) .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps and can be tailored to produce a variety of analogues with different substituents. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues with antitetrabenazine activity involves the attachment of arylmethyl groups to the piperidine ring . Another example is the click-based synthesis of dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine appendages, which utilizes azide-alkyne click chemistry . These methods demonstrate the versatility in synthesizing piperidine derivatives, which could be applied to the synthesis of "this compound" by modifying the functional groups and synthesis pathway accordingly.

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. For example, the presence of a furan ring in spiro[isobenzofuran-1(3H),4'-piperidines] is speculated to play a role in their antitetrabenazine activity . Similarly, the order of Mycobacterium tuberculosis inhibition among various appendages to dibenzo[b,d]thiophene-1,2,3-triazoles suggests that the molecular structure of the appendage is crucial for antimycobacterial activity . These findings highlight the importance of the molecular structure in the activity of piperidine derivatives, which would also be relevant for "this compound".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. For instance, cyclodesulfurization and alkylation reactions are used in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which exhibit antihistaminic activity . The chemical reactivity of the piperidine ring and its substituents is a key factor in the design of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their lipophilicity (log P values), are important for their biological activity and pharmacokinetics. The halogenated 4-(phenoxymethyl)piperidines, for example, have varying affinities for σ-1 and σ-2 receptors, and their log P values were estimated to understand their potential as radiolabeled probes . Similarly, the potency of SERMs like raloxifene and its analogues is influenced by their chemical structure and properties, which affect their ability to interact with estrogen receptors . These properties would be crucial to consider in the analysis of "this compound" for its potential applications.

Scientific Research Applications

1. Application in Detection Techniques

4'-Piperidinomethyl-2-thiomethylbenzophenone and its derivatives play a significant role in the development of detection techniques. For instance, a study by Wang et al. (2012) discusses a fluorescent probe designed for the selective discrimination of thiophenols over aliphatic thiols. This probe, involving a reaction-based design, is crucial in environmental and biological sciences for sensing thiophenols in water samples (Wang, Han, Jia, Zhou, & Deng, 2012).

2. Role in Synthesis of Antipsychotic Agents

Derivatives of this compound are utilized in synthesizing novel antipsychotic agents. Raviña et al. (2000) explored conformationally restricted butyrophenones, demonstrating their potential as antipsychotic drugs with affinity for dopamine and serotonin receptors (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, & Demontis, 2000).

3. Fluorescent pH Sensors Development

This compound derivatives are pivotal in creating novel fluorescent pH sensors. Cui et al. (2004) synthesized derivatives that act as fluorescent pH sensors due to their strong fluorescence quenching and red-shift in acidic conditions. These compounds could have significant applications in pH sensing for various scientific purposes (Cui, Qian, Liu, & Zhang, 2004).

4. Biological Effects on Oxidative Stress and Calcium Current

Huang et al. (2005) studied the biological effects of 4‐Piperidinomethyl‐2‐isopropyl‐5‐methylphenol, a synthesized compound related to this compound. Their research focused on its effects on oxidative stress and calcium current, revealing its potential as a reactive oxygen species scavenger and inhibitor of L‐type Ca2+‐channel activity (Huang, Liao, Kuo, Chen, & Shen, 2005).

properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-8-4-3-7-18(19)20(22)17-11-9-16(10-12-17)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSRVJRBPYWLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642684
Record name [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898771-23-8
Record name [2-(Methylthio)phenyl][4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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